REACTION_CXSMILES
|
[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[C:5](=[O:14])[CH:4]=1.[H][H]>C(OC(=O)C)(=O)C.[Pd]>[CH3:1][N:2]([CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1)[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][C:6](=[O:13])[CH3:7])=[C:5]([O:14][C:5](=[O:14])[CH3:4])[CH:4]=1
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Name
|
|
Quantity
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3.5 g
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Type
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reactant
|
Smiles
|
CN(C1=CC(C(C2=CC=CC=C12)=O)=O)C1CCCCC1
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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1.2 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is hydrogenated at 45 lbs pressure and room temperature
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Type
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CUSTOM
|
Details
|
(5 hours)
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
is removed by filtration
|
Type
|
CUSTOM
|
Details
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The acetic anhydride is evaporated under reduced pressure at 60° C.
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Type
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ADDITION
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Details
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treated with charcoal
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CUSTOM
|
Details
|
The toluene solution is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product crystallized from 1:1 hexane-diethyl ether (100 ml)
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Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(=C(C2=CC=CC=C12)OC(C)=O)OC(C)=O)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |